S-Methyl benzenesulfinothioate
CAS No.: 63911-24-0
Cat. No.: VC19427729
Molecular Formula: C7H8OS2
Molecular Weight: 172.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63911-24-0 |
|---|---|
| Molecular Formula | C7H8OS2 |
| Molecular Weight | 172.3 g/mol |
| IUPAC Name | methylsulfanylsulfinylbenzene |
| Standard InChI | InChI=1S/C7H8OS2/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 |
| Standard InChI Key | FCHQAWWPYNTEGI-UHFFFAOYSA-N |
| Canonical SMILES | CSS(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
S-Methyl benzenesulfinothioate is characterized by a benzene ring attached to a sulfinothioate group (–S(=O)S–). Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methylsulfanylsulfinylbenzene |
| Canonical SMILES | CSS(=O)C1=CC=CC=C1 |
| InChI Key | FCHQAWWPYNTEGI-UHFFFAOYSA-N |
| PubChem CID | 12411054 |
The sulfinothioate group combines sulfinyl (=O) and thioether (–S–) functionalities, enabling unique reactivity in nucleophilic substitutions and redox reactions .
Synthesis and Reactivity
While no direct synthesis protocols for S-methyl benzenesulfinothioate are documented, analogous compounds suggest potential routes:
Electrophilic Cyclization
Alkynylthioanisoles undergo cyclization with electrophilic sulfur reagents to form benzothiophenes . For example, dimethyl(thiodimethyl)sulfonium tetrafluoroborate mediates cyclization of o-alkynyl thioanisoles at ambient temperatures, introducing thiomethyl groups . Such methods could adapt to synthesize sulfinothioate derivatives.
Oxidation of Thioethers
Methyl phenyl sulfide (C₆H₅SMe) is oxidized to sulfoxides or sulfones using agents like KMnO₄ . Similarly, S-methyl benzenesulfinothioate may form via controlled oxidation of a thioether precursor, though experimental validation is needed.
| Compound | Boiling Point | Density (g/cm³) | Solubility |
|---|---|---|---|
| Methyl phenyl sulfide | 187–189°C | 1.052 | Insoluble in H₂O |
| Methyl benzenesulfonate | 292°C | 1.31 | Miscible in H₂O |
The sulfinothioate group likely enhances polarity compared to thioethers, improving solubility in polar aprotic solvents like DMSO .
Biological and Industrial Applications
Antimicrobial Activity
Sulfonamides like acibenzolar-S-methyl induce systemic acquired resistance in plants, functioning as non-toxic fungicides . The sulfinothioate moiety’s redox activity could modulate microbial redox pathways, though direct evidence is lacking.
Polymerization Catalysis
Methyl benzenesulfonate derivatives act as methylating agents in ethylene polymerization . S-Methyl benzenesulfinothioate may serve as a ligand in palladium complexes, analogous to sulfonated imine ligands used in polyethylene production .
Research Gaps and Future Directions
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Synthetic Optimization: No literature describes high-yield synthesis of S-methyl benzenesulfinothioate. Electrophilic cyclization or oxidation routes merit exploration .
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Toxicological Profiles: Genotoxicity data for methyl benzenesulfonate suggest caution . S-Methyl benzenesulfinothioate’s safety profile remains uncharacterized.
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Structure-Activity Relationships: Computational modeling (e.g., QSAR) could predict binding affinities for CAIX or other targets .
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